molecular formula C15H10O2 B12651710 11H-Furo(3,2-a)xanthene CAS No. 227-60-1

11H-Furo(3,2-a)xanthene

Cat. No.: B12651710
CAS No.: 227-60-1
M. Wt: 222.24 g/mol
InChI Key: RWMZSBZMSDUFFD-UHFFFAOYSA-N
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Description

11H-Furo(3,2-a)xanthene is a fused polycyclic compound belonging to the xanthene family, characterized by a furan ring annulated to the xanthene core at the 3,2-a position. Xanthene derivatives are oxygen-containing heterocycles with significant biological and industrial relevance, including applications in antiviral, antibacterial, and photodynamic therapies . The unique structural features of 11H-Furo(3,2-a)xanthene, such as its planar aromatic system and electron-rich oxygen atoms, contribute to its reactivity and interaction with biological targets . This compound’s synthesis and functionalization have been explored to enhance solubility, target specificity, and therapeutic efficacy .

Properties

CAS No.

227-60-1

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

11H-furo[3,2-a]xanthene

InChI

InChI=1S/C15H10O2/c1-2-4-13-10(3-1)9-12-11-7-8-16-14(11)5-6-15(12)17-13/h1-8H,9H2

InChI Key

RWMZSBZMSDUFFD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C4=C(C=C3)OC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Furo(3,2-a)xanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride . Another approach involves the use of zinc chloride and phosphoryl chloride to improve yield and reduce reaction time .

Industrial Production Methods: Industrial production of 11H-Furo(3,2-a)xanthene may utilize similar synthetic routes but on a larger scale. The use of catalysts such as ytterbium triflate has been identified to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

11H-Furo(3,2-a)xanthene undergoes oxidation to introduce functional groups such as hydroxyl or carbonyl moieties. Key reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions. Hypervalent iodine reagents like iodosylbenzene (PhIO) have also been employed, leading to the formation of binaphthyl-based xanthenes and nine-membered lactones in high yields .

Mechanistic Insights
The oxidation process involves intermediates such as iodine(V) species, which undergo dearomatization and nucleophilic attack. For example, treatment with PhIO leads to the formation of iodine(V) intermediates that react with water to form diols, culminating in lactone formation .

Substitution Reactions

Electrophilic aromatic substitution is a common pathway for functionalizing the xanthene core. Lewis acids like aluminum chloride (AlCl₃) facilitate the introduction of substituents such as halogens or alkyl groups. Reactions typically occur under reflux conditions in solvents like dichloromethane (DCM).

Examples

  • Halogenation : Substitution with bromine or chlorine using AlCl₃ as a catalyst.

  • Alkylation : Introduction of alkyl groups via Friedel-Crafts alkylation.

Reaction with Aldehydes and Ketones

11H-Furo(3,2-a)xanthene participates in condensation reactions with aldehydes and ketones to form complex heterocycles. For instance, Diels-Alder reactions with maleic anhydride yield xanthone derivatives .

Key Observations

  • Reactivity : Electron-donating groups (e.g., hydroxyl) on aromatic aldehydes reduce reactivity due to mesomeric effects .

  • Mechanism : Zinc coordination with aldehydes generates intermediates that undergo Michael addition and cyclization .

Comparison of Reaction Conditions

Reaction Type Reagents/Catalysts Conditions Yield Key Source
OxidationKMnO₄, CrO₃Acidic/basic, reflux46–81%
SubstitutionAlCl₃DCM, refluxModerate
Cyclization (Zn(OAc)₂)Zn(OAc)₂, ultrasoundEtOH, 60°C84–95%
Diels-AlderMaleic anhydrideHigh temperature, fused bath58%

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 11H-Furo(3,2-a)xanthene exhibit promising anticancer properties. For instance, studies have shown that certain adducts formed from this compound can inhibit the proliferation of cancer cells, particularly in prostate cancer models.

  • Case Study : A study involving Diels-Alder adducts of 11H-Furo(3,2-a)xanthene derivatives revealed significant cytotoxicity against PC-3 prostate cancer cells. The most active compounds displayed IC50 values in the range of 1-10 μM, indicating a strong potential for further development as anticancer agents .
CompoundIC50 (μM)Cell Line
Adduct 115PC-3
Adduct 123PC-3
Adduct 138PC-3

Antimicrobial Properties

The xanthene framework has been linked to antimicrobial activity. Compounds derived from 11H-Furo(3,2-a)xanthene have shown effectiveness against various bacterial strains.

  • Case Study : A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the xanthene structure enhanced antimicrobial efficacy, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
CompoundMIC (μg/mL)Bacterial Strain
Derivative A15S. aureus
Derivative B20E. coli

Organic Light Emitting Diodes (OLEDs)

11H-Furo(3,2-a)xanthene derivatives are being explored for their optical properties in OLED technology.

  • Case Study : Research indicated that specific derivatives exhibit high photoluminescence and stability when incorporated into OLED devices. The efficiency of these devices was significantly improved compared to traditional materials .
ParameterValue
Maximum Emission550 nm
Device Efficiency18%

Sensor Technology

The unique electronic properties of 11H-Furo(3,2-a)xanthene make it suitable for sensor applications.

  • Case Study : A study demonstrated the use of this compound in developing sensors for detecting heavy metals in water. The sensors showed high sensitivity and selectivity towards lead ions, with detection limits reaching parts per billion levels .
Sensor TypeDetection Limit (ppb)Target Ion
Furoxanthene Sensor5Lead (Pb²⁺)

Comparison with Similar Compounds

Key Findings :

  • Lanthanum(III) nitrate hexahydrate offers a balance of efficiency and sustainability, avoiding toxic solvents and excess catalyst .
  • Cu(II)-Fur-APTES/GO excels in recyclability and yield but requires organic solvents .
  • Sulfonic acid resin and HS-cellulose sulfate emphasize green chemistry principles, with superior atom economy and solvent-free conditions .
Structural and Functional Comparisons
  • Xanthene vs. Xanthone :
    Xanthene derivatives (e.g., 11H-Furo(3,2-a)xanthene) possess a methylene bridge, while xanthones feature a carbonyl group at the bridge position. Oxidation of xanthene to xanthone (via Jones reagent) increases planarity and electron deficiency, enhancing DNA quadruplex binding in anticancer applications . Xanthones exhibit stronger fluorescence, making them preferred in laser dyes .

  • Furoxanthenes vs. Pyranoxanthenes: The furan ring in 11H-Furo(3,2-a)xanthene provides distinct electronic effects compared to pyran-annulated analogs. Furoxanthenes show higher stability under acidic conditions due to the furan’s aromaticity, whereas pyran derivatives are more prone to ring-opening reactions .
  • Biological Activity :

    • Antibacterial : 11H-Furo(3,2-a)xanthene derivatives demonstrate broad-spectrum activity against Gram-positive bacteria, comparable to rhodamine-based xanthenes but with lower cytotoxicity .
    • Antiviral : Xanthenes with extended conjugation (e.g., naphthoxanthenes) show superior inhibition of viral proteases compared to simpler furoxanthenes .
Stability and Reactivity

11H-Furo(3,2-a)xanthene’s fused furan ring enhances thermal stability compared to non-fused analogs. However, it is less reactive in ammonia-mediated transformations (e.g., pyridine synthesis) due to aromatic stabilization, unlike simpler xanthenes .

Biological Activity

11H-Furo(3,2-a)xanthene is a compound belonging to the xanthene family, known for its diverse biological activities. This article reviews the biological activity of 11H-Furo(3,2-a)xanthene, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. Various studies have investigated its effects on cancer cell lines, anti-inflammatory properties, and antioxidant activities.

Chemical Structure

The structure of 11H-Furo(3,2-a)xanthene can be represented as follows:

C13H10O2\text{C}_{13}\text{H}_{10}\text{O}_2

This structure features a fused xanthene core with a furan moiety, which contributes to its biological properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of 11H-Furo(3,2-a)xanthene derivatives. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives of 11H-Furo(3,2-a)xanthene exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 1 to 10 μM, indicating potent activity against cancer cells .
  • Mechanisms of Action : The anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest. Compounds derived from 11H-Furo(3,2-a)xanthene have been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Activity

Research has also indicated that 11H-Furo(3,2-a)xanthene exhibits anti-inflammatory properties:

  • Inhibition of COX Enzymes : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators .
  • Lipoxygenase Inhibition : Additionally, it has shown moderate inhibitory effects on lipoxygenases (LOX-5 and LOX-15), which play a significant role in inflammation .

Antioxidant Activity

The antioxidant capacity of 11H-Furo(3,2-a)xanthene has been evaluated through various assays:

  • Free Radical Scavenging : Studies indicate that the compound can scavenge free radicals effectively. For example, it demonstrated higher DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid at concentrations above 2.5 mg/ml .

Research Findings

The following table summarizes key findings from various studies on the biological activities of 11H-Furo(3,2-a)xanthene:

Activity Cell Line/Model IC50 (μM) Mechanism
AnticancerMCF-71 - 10Induction of apoptosis; cell cycle arrest
AnticancerPC-31 - 10Upregulation of Bax; downregulation of Bcl-2
Anti-inflammatoryCOX-2 inhibitionModerateInhibition of prostaglandin synthesis
Anti-inflammatoryLOX-5 and LOX-15ModerateReduction in leukotriene production
AntioxidantDPPH assay>2.5Free radical scavenging

Case Studies

  • Cytotoxicity Against Breast Cancer Cells : A study evaluated the effects of various derivatives of 11H-Furo(3,2-a)xanthene on MCF-7 cells. Results showed significant cell death at concentrations as low as 5 μM after 48 hours of treatment .
  • Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that administration of 11H-Furo(3,2-a)xanthene reduced paw edema in rat models induced by carrageenan, supporting its potential as an anti-inflammatory agent .

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